3-(2-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(2-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with a 2-fluorobenzyl group and a furan-2-carbonyl piperazine moiety, which contribute to its distinct chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the 2-fluorobenzyl group through nucleophilic substitution. The furan-2-carbonyl piperazine moiety is then attached via amide bond formation. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization. The goal is to achieve consistent quality and cost-effectiveness for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of substituted pyrimidine derivatives.
Scientific Research Applications
3-(2-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 3-(2-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
- 3-(2-methylbenzyl)-5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
What sets 3-(2-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione apart is the presence of the 2-fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O5/c22-16-5-2-1-4-14(16)13-26-19(28)15(12-23-21(26)30)18(27)24-7-9-25(10-8-24)20(29)17-6-3-11-31-17/h1-6,11-12H,7-10,13H2,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAHPUHJXAHYGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CNC(=O)N(C3=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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